Bis(2-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-(dimethylamino)phenyl)methanone is typically synthesized through the reaction of dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as a catalyst . The reaction proceeds as follows:
Preparation of Dimethylaminopropanone (DMPA): Benzoyl chloride and acetone are reacted in the presence of sulfuric acid and a dehydrating agent (such as phosphoric acid or sulfuric acid) to produce DMPA.
Preparation of Dimethylaminobenzyl Alcohol (DMAPA): DMPA is then reacted with methanol under appropriate temperature and pressure conditions to yield DMAPA.
Preparation of this compound: Finally, DMAPA is reacted with benzophenone under suitable temperature and pressure conditions to produce this compound.
Industrial Production Methods
The industrial production of this compound involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through separation and purification steps .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(dimethylamino)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bis(2-(dimethylamino)phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of photosensitive materials and as a sensitizer in photolithography
Mechanism of Action
The mechanism of action of Bis(2-(dimethylamino)phenyl)methanone involves the inhibition of guanine nucleotide synthesis, which blocks the proliferation of T and B lymphocytes. This immunosuppressive effect is useful in preventing organ transplant rejection .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone:
Bis(4-(dimethylamino)phenyl)methanone: Another similar compound with comparable properties and uses
Uniqueness
Bis(2-(dimethylamino)phenyl)methanone is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to act as an intermediate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
bis[2-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-11-7-5-9-13(15)17(20)14-10-6-8-12-16(14)19(3)4/h5-12H,1-4H3 |
InChI Key |
YJLQJOKWTHABDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.